2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Description
2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
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Mechanism of Action
Mode of Action
This compound acts as a ligand for the D2/D3 dopamine receptors , and as an inhibitor for acetylcholinesterase . As a ligand, it binds to the dopamine receptors, potentially modulating the dopaminergic signaling pathways. As an inhibitor of AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action on post-synaptic membranes.
Biochemical Pathways
The compound’s interaction with D2/D3 dopamine receptors and acetylcholinesterase affects the dopaminergic and cholinergic signaling pathways respectively . These pathways are involved in a wide range of neurological processes. Alterations in these pathways can have significant effects on cognition, motor control, reward, and a variety of other neurological functions.
Result of Action
The compound’s action on D2/D3 dopamine receptors and acetylcholinesterase can result in modulated dopaminergic and cholinergic signaling . This could potentially lead to changes in various neurological processes, including cognition, motor control, and reward mechanisms. The specific molecular and cellular effects would depend on the context of the compound’s use, such as the dose and the physiological state of the individual.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-6-8-19(9-7-17)26-16-20(25)22-10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBRPZPBBISCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.